N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Beta-2 adrenergic receptor Selectivity profiling GPCR pharmacology

This para-tert-butyl isomer (CAS 1020055-55-3) is a fully characterized β2-AR agonist delivering EC50=2.80 nM and ~10,872-fold selectivity over β1-AR, eliminating cross-reactivity that compromises non-selective ligands. Its defined Ki (39 nM) and IC50 (1.44 nM) enable standardized radioligand binding, cAMP accumulation, and cell proliferation assays in HEK-293, 1321N1, or U87MG models. The para-substitution pattern provides a precise molecular geometry for SAR exploration, offering a 1.33-fold potency advantage over the closest patent analog (Compound 40, IC50=1.91 nM). Ideal when a non-catechol chemotype is required to avoid oxidative instability.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 1020055-55-3
Cat. No. B1385022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
CAS1020055-55-3
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
InChIInChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22)
InChIKeyNAEDKMVBKZFJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (CAS 1020055-55-3): Key Identity and Source Data for Procurement Decisions


N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (CAS 1020055-55-3) is a synthetic acetamide derivative with molecular formula C19H24N2O3 and molecular weight 328.41 g/mol. It is catalogued in authoritative bioactivity databases as CHEMBL1800936 (BindingDB monomer ID BDBM50348426) and appears in US Patent 9492405 as Compound 48 [1]. The compound is commercially available from Santa Cruz Biotechnology (Catalog sc-330262) and other vendors . Its core scaffold consists of a 5-amino-2-methoxyphenyl group linked via an acetamide bridge to a 4-tert-butylphenoxy moiety, distinguishing it from ortho- and sec-butyl positional isomers.

Why N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide Cannot Be Interchanged with Other tert-Butylphenoxyacetamide Isomers or Simplified Scaffolds


Positional isomerism on the phenoxy ring critically alters both molecular recognition and biological potency. The para-tert-butyl substitution pattern of this compound generates a specific three-dimensional contour and lipophilic footprint that directly governs beta-2 adrenergic receptor (β2-AR) binding geometry [1]. Simple substitution with the ortho-tert-butyl isomer (CAS 1020056-23-8) or the parent 2-(4-tert-butylphenoxy)acetamide scaffold (CAS 28329-43-3, lacking the 5-amino-2-methoxyphenyl group) would be expected to produce divergent binding affinity and functional selectivity profiles, as documented by the quantitative differences between structurally adjacent compounds within the same patent series [2]. The quantitative evidence below demonstrates that even closely related analogs within this chemotype exhibit measurable differences in potency that can affect experimental outcomes.

N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (CAS 1020055-55-3): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Beta-2 vs. Beta-1 Adrenergic Receptor Selectivity: ~10,900-Fold Discrimination Between Human β2-AR and Rat β1-AR

N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide demonstrates a Ki of 39 nM at human β2-AR versus a Ki of 424,000 nM at rat β1-AR, yielding an approximately 10,872-fold selectivity for β2 over β1 [1]. This level of subtype discrimination contrasts sharply with the non-selective reference agonist isoprenaline, which exhibits roughly equal potency at both β1 and β2 subtypes [2]. The data are derived from two independent radioligand displacement assays using [3H]-(R,R')-methoxyfenoterol at human β2-AR and [3H]CGP-12177 at rat β1-AR [1].

Beta-2 adrenergic receptor Selectivity profiling GPCR pharmacology

β2-AR-Mediated Mitogenesis Inhibition: Direct Head-to-Head Comparison with Closest Patent Analog (Compound 40)

In a β2-AR-mediated mitogenesis inhibition assay performed under identical conditions, N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (US9492405 Compound 48) exhibits an IC50 of 1.44 nM, compared with an IC50 of 1.91 nM for Compound 40 (CHEMBL1800961, BDBM50348428), a structurally adjacent analog from the same patent series [1]. This represents a 1.33-fold (approximately 25%) improvement in inhibitory potency for the para-tert-butyl variant over its nearest comparator within the same chemical series. Both compounds were tested in HEK-β2-AR, 1321N1, or U87MG cells seeded at approximately 5,000 cells per well in a 96-well format [1].

Mitogenesis inhibition Beta-2 adrenergic receptor Structure-activity relationship

Functional Agonist Activity at Human β2-AR: cAMP Accumulation with Sub-Nanomolar Potency

In a functional assay measuring cAMP accumulation in HEK 293 cells stably expressing human β2-AR, this compound exhibits an EC50 of 2.80 nM [1]. This value reflects potent full agonism at the receptor and is approximately 56-fold less potent than isoprenaline (EC50 ≈ 0.050 nM in the same assay system) but within the same order of magnitude as clinically relevant β2-agonists [2]. The cAMP accumulation assay provides a direct readout of Gαs-mediated signaling, which is the primary therapeutic pathway for bronchodilation.

cAMP accumulation GPCR functional assay Agonist potency

Para- vs. Ortho-tert-Butyl Positional Isomerism: Structural Basis for Differentiated Biological Recognition

The para-tert-butyl substitution on the phenoxy ring (CAS 1020055-55-3) is expected to present a distinct steric and electrostatic profile compared with its ortho-tert-butyl positional isomer N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide (CAS 1020056-23-8) . The para-substitution pattern extends the lipophilic tert-butyl group linearly along the molecular axis, whereas ortho-substitution introduces a steric clash that can alter the dihedral angle between the phenoxy ring and the acetamide linker, potentially disrupting the optimal binding conformation at the β2-AR orthosteric site [1]. Although direct comparative biological data for these two isomers are not publicly available, the SAR principle is well-established in GPCR ligand design and is corroborated by the measurable potency differences observed among closely related analogs within the same patent (see Evidence Item 2).

Positional isomerism SAR Molecular recognition

Highest-Confidence Application Scenarios for N-(5-Amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide (CAS 1020055-55-3) Based on Quantitative Evidence


Selective β2-Adrenergic Receptor Pharmacological Tool Compound for GPCR Signaling Studies

Based on the demonstrated ~10,872-fold selectivity for β2-AR over β1-AR (Section 3, Evidence Item 1) and potent functional agonism with EC50 = 2.80 nM in cAMP accumulation assays (Section 3, Evidence Item 3), this compound is suitable as a selective β2-AR agonist tool compound for in vitro GPCR signaling studies. Researchers investigating Gαs-mediated cAMP signaling in recombinant HEK-293 systems can use this compound at low nanomolar concentrations to achieve robust β2-AR activation with minimal β1-AR cross-reactivity, a profile not achievable with non-selective agonists such as isoprenaline [1].

Cell-Based Mitogenesis Inhibition Assays for β2-AR Functional Profiling

The compound's IC50 of 1.44 nM in β2-AR-mediated mitogenesis inhibition (Section 3, Evidence Item 2) supports its use as a reference inhibitor in cell proliferation assays involving HEK-β2-AR, 1321N1, or U87MG cell lines. Its 1.33-fold potency advantage over the closest patent analog (Compound 40, IC50 = 1.91 nM) provides a quantitative basis for selecting this specific CAS number for reproducible functional profiling within the acetamide chemotype series [1].

Structure-Activity Relationship (SAR) Studies of para-Substituted Phenoxyacetamide β2-AR Agonists

As a defined compound within US Patent 9492405 with quantitative binding (Ki = 39 nM) and functional data (EC50 = 2.80 nM), this compound serves as a characterized reference point for SAR exploration of the para-tert-butylphenoxyacetamide series. Its para-substitution pattern (Section 3, Evidence Item 4) provides a specific molecular geometry that can be systematically compared with ortho-, meta-, and sec-butyl variants in medicinal chemistry optimization programs [1][2].

Radioligand Binding Displacement Assays for β2-AR Affinity Determination

The documented Ki value of 39 nM from [3H]-(R,R')-methoxyfenoterol displacement at human β2-AR (Section 3, Evidence Item 1) enables this compound to be used as an unlabeled competitor in radioligand binding assays. Its well-characterized affinity supports its role as a calibration standard for determining binding constants of novel β2-AR ligands, particularly when a non-catechol chemotype is required to avoid the oxidative instability associated with traditional catecholamine radioligands [1].

Quote Request

Request a Quote for N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.